molecular formula C19H21N3O2S B2913670 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-51-8

4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2913670
CAS No.: 863001-51-8
M. Wt: 355.46
InChI Key: PFIDCHSABKJHOL-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a benzothiazole derivative characterized by methoxy groups at positions 4 and 7 of the benzothiazole core and a 4-phenylpiperazine moiety at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties . The dimethoxy substituents likely enhance lipophilicity and membrane permeability, while the 4-phenylpiperazine group may contribute to receptor binding, particularly in targeting G-protein-coupled receptors (GPCRs) or kinases .

Properties

IUPAC Name

4,7-dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-23-15-8-9-16(24-2)18-17(15)20-19(25-18)22-12-10-21(11-13-22)14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIDCHSABKJHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-phenylpiperazine is attached to the benzothiazole core. This can be done using a suitable leaving group like a halide or tosylate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, tosylates, and other suitable leaving groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 2

  • 4-Phenylpiperazine vs. The 4-phenylpiperazine group in the target compound may exhibit similar or improved activity due to its bulkier, aromatic nature, which could enhance interactions with hydrophobic kinase domains. Antifungal Activity: Compounds with pyrrolidine (BZ2) or azepane (BZ5) groups at position 2 demonstrated MIC values of 15.62 µg/mL against C. albicans. The 4-phenylpiperazine moiety, being more rigid and aromatic, might reduce antifungal potency but improve selectivity for mammalian targets .

Methoxy Substituents at Positions 4 and 7

  • Planarity and Binding : The dihedral angle between the benzothiazole core and substituent rings influences molecular planarity. In 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, a dihedral angle of 8.76° between benzothiazole and the methoxyphenyl ring was observed, promoting coplanarity and stronger π-π stacking with biological targets . The 4,7-dimethoxy groups in the target compound may further optimize this interaction, enhancing binding to enzymes or DNA.

Receptor Targeting and Selectivity

  • FPR2 Agonists : Compounds with an N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold (e.g., AG-09/3 and AG-09/4) are selective FPR2 agonists, inducing calcium mobilization in transfected cells . The target compound’s 4-phenylpiperazine group may similarly target FPR2 but with modified selectivity due to the benzothiazole core’s electron-withdrawing properties.
  • Sodium Channel Inhibition : Riluzole analogs with trifluoromethoxy and piperazine groups (e.g., compound 14) exhibit use-dependent inhibition of skeletal muscle sodium channels . The dimethoxy groups in the target compound could alter voltage sensitivity or binding kinetics compared to trifluoromethoxy substituents.

Antimicrobial and Anticancer Profiles

  • Antimicrobial Activity :
    • 2-Substituted benzothiazoles with 1,3,4-oxadiazole moieties (e.g., compounds 3a-j) showed moderate to strong activity against bacterial and fungal strains . The 4-phenylpiperazine group may reduce antimicrobial efficacy due to increased molecular weight but improve penetration in eukaryotic cells.
  • Anticancer Mechanisms :
    • 2-(Methylsulfonyl)-1,3-benzothiazole inhibits RNA/DNA synthesis by binding to nitro enzymes . The target compound’s methoxy and piperazine groups may offer a dual mechanism: intercalation via the planar benzothiazole core and receptor modulation via the piperazine moiety.

Physicochemical and Drug-Likeness Properties

  • Piperazine derivatives generally exhibit moderate solubility due to their basic nitrogen atoms, which can form salts for improved bioavailability .
  • Rule of Five (RO5) Compliance :
    • Substituted benzothiazoles with piperazine groups often comply with RO5, as seen in compound 4 (1,3-thiazole derivative), which violated only one rule (drug-likeness score: 0.18) . The target compound’s molecular weight (~399 g/mol) and logP (~3.5 predicted) suggest RO5 compliance, favoring oral bioavailability.

Biological Activity

4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 342.46 g/mol. The compound features a benzothiazole core substituted with methoxy groups and a phenylpiperazine moiety, which are critical for its biological activity.

Research indicates that compounds similar to 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole often exhibit activity through interactions with neurotransmitter receptors. Specifically, they may target serotonin (5-HT) receptors and dopamine receptors, influencing various neurological pathways. The phenylpiperazine structure is known to enhance binding affinity towards these receptors.

Table 1: Binding Affinities of Related Compounds

Compound NameTarget ReceptorBinding Affinity (Ki)
Compound A5-HT1A20 nM
Compound BD2R50 nM
4,7-Dimethoxy-
2-(4-phenylpip
erazin-1-yl)-
1,3-benzothiazoleTBDTBD

Case Study: Antidepressant Activity

A study conducted on related benzothiazole derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic pathways. In this context, the compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) was highlighted.

Case Study: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of benzothiazole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce apoptosis in neuronal cells through the activation of antioxidant pathways.

In Vitro and In Vivo Studies

In vitro studies have shown that 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits cytotoxicity against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells, showing promising IC50 values in the low micromolar range.

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)
MCF-75.0
A5498.0
HeLa6.5

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